molecular formula C20H28N2O3 B358464 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid CAS No. 847475-59-6

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B358464
CAS No.: 847475-59-6
M. Wt: 344.4g/mol
InChI Key: BSXKBWADEROCEI-UHFFFAOYSA-N
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Description

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neurotransmitter transport systems. Its structural features are characteristic of ligands designed to target solute carrier (SLC) transporters. Research into analogous cyclohexanecarboxylic acid derivatives has highlighted their potential as valuable tool compounds for investigating the betaine/GABA transporter (BGT1) and other GABA transporters (GATs) . Inhibitors of these transporters are a major focus in the search for mechanisms to modulate extracellular GABA levels, offering a potential approach to manage the excitatory/inhibitory imbalance associated with various neurological disorders . Consequently, this compound serves as a critical intermediate or target structure for researchers developing and characterizing novel pharmacophores aimed at the GABAergic system. Its utility is primarily in expanding structure-activity relationship (SAR) understanding and advancing the development of selective neurochemical tools.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-18H,4-5,8-14H2,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXKBWADEROCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid typically involves multi-step reactions that can include:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives and benzyl amines.
  • Carboxylic Acid Introduction : Employing cyclohexanecarboxylic acid derivatives through acylation reactions.
  • Purification Techniques : Advanced methods such as chromatography are often used to ensure high purity levels suitable for research applications.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with various biological targets:

  • Therapeutic Potential : It may serve as a lead compound for developing drugs targeting specific receptors or enzymes involved in disease pathways.
  • Case Study : Research indicates that derivatives of similar compounds exhibit anticancer activity, suggesting potential for further exploration in oncology .

Biological Research

This compound can be utilized as a biochemical probe:

  • Mechanism of Action : The compound binds to specific molecular targets, modulating their activity and affecting biological pathways. This characteristic is crucial for understanding disease mechanisms and developing therapeutic strategies.

Industrial Applications

In industrial settings, this compound is valuable for synthesizing advanced materials:

  • Polymer Production : Its unique chemical properties allow it to be used as a building block in creating polymers and coatings with desirable attributes.

Mechanism of Action

The mechanism of action of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several analogs with shared structural motifs, enabling a comparative analysis:

a. Key Structural Differences

2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid (CAS 331986-99-3) Structure: Features a benzylamine group (-NH-CH₂-C₆H₅) directly attached to the carbonyl. Molecular Formula: C₁₅H₁₉NO₃ (MW 261.32) . Key Properties: 2 H-bond donors, 3 H-bond acceptors, 4 rotatable bonds, and 2 undefined stereocenters . Comparison: The absence of a piperidine ring reduces molecular weight and complexity. The benzylamine group offers fewer steric constraints compared to the target compound’s piperidinyl-benzyl system.

2-{[4-(Ethoxycarbonyl)-1-piperidinyl]carbonyl}cyclohexanecarboxylic acid Structure: Contains a piperidine ring substituted with an ethoxycarbonyl group at position 4.

Other Analogs (e.g., CAS 834884-94-5, 477867-85-9) Features: Include halogenated aryl groups (e.g., bromophenyl, chlorophenyl), sulfur-containing substituents, or quinoline scaffolds. Comparison: Halogens enhance lipophilicity and electron-withdrawing effects, while sulfur atoms may influence redox properties or metal coordination. These features are absent in the target compound.

b. Physicochemical and Calculated Properties

The table below summarizes critical properties of the target compound and its analogs based on structural inference and evidence:

Compound Name CAS Number Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Stereocenters
2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid (Target) N/A C₂₁H₂₈N₂O₃ (inferred) ~364.46 (calculated) 2 4 6–7 (inferred) 2 (undefined)
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid 331986-99-3 C₁₅H₁₉NO₃ 261.32 2 3 4 2 (undefined)
(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid 834884-94-5 Not provided Not provided ~2 ~5 ~8 Undefined
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid 477867-85-9 Not provided Not provided ~1 ~4 ~5 Undefined

c. Functional Implications

  • Hydrogen Bonding: The target compound’s amide and carboxylic acid groups provide H-bond donors/acceptors similar to CAS 331986-99-3, but its piperidine ring may introduce additional steric hindrance, reducing accessibility to these sites.
  • Rotational Freedom: The piperidinyl-benzyl system likely increases rotatable bonds (6–7 vs.
  • Lipophilicity : The benzyl-piperidine moiety may increase logP compared to simpler benzylamine analogs, affecting membrane permeability.

Biological Activity

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid, also referred to as a derivative of piperidine compounds, has been the subject of various studies due to its potential biological activities. This compound is notable for its structural features that may influence its pharmacological properties, including its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C20H28N2O3C_{20}H_{28}N_{2}O_{3}, and it features a cyclohexanecarboxylic acid moiety linked to a piperidinyl group. The presence of the benzyl group is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and dopaminergic pathways. The piperidine ring can interact with various receptors, potentially influencing mood, cognition, and motor functions.

1. Neuropharmacological Effects

Studies have shown that piperidine derivatives can act as inhibitors of GABA transporters, which may lead to increased GABA levels in the brain. This mechanism can be beneficial in treating disorders such as epilepsy and anxiety.

2. Anticancer Potential

The compound's structural analogs have demonstrated anticancer properties by inhibiting fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis in cancer cells. Inhibition of FASN leads to reduced cell proliferation in various cancer models .

3. Cardiotoxicity Assessment

Investigations into similar compounds suggest that they may exhibit low cardiotoxicity profiles. For example, compounds that inhibit the hERG potassium channel are flagged for cardiac toxicity; however, some derivatives show minimal inhibition at therapeutic concentrations, indicating a safer profile .

Case Study 1: Neurotransmitter Modulation

A study exploring the effects of piperidine derivatives on GABA transporters revealed that certain modifications to the structure could enhance inhibitory effects on GABA-AT (aminotransferase), thereby increasing GABA availability in synaptic clefts. This modulation was linked to improved outcomes in animal models of anxiety .

Case Study 2: Anticancer Activity

Research on related compounds indicated that inhibiting FASN not only impaired mitochondrial function but also increased oxidative stress in cancer cells. For instance, a synthetic derivative exhibited significant cytotoxicity against breast cancer cell lines when tested in vitro .

Data Tables

Biological Activity Effect Reference
GABA Transport InhibitionIncreased GABA levels
Anticancer ActivityCell proliferation inhibition
CardiotoxicityLow risk at therapeutic doses

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify piperidine benzyl protons (δ 7.2–7.4 ppm) and cyclohexane carbonyl carbons (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 344.46 (C20_{20}H28_{28}N2_2O3_3) .
  • IR spectroscopy : Stretching bands at 1650–1680 cm1^{-1} (amide C=O) and 1700–1730 cm1^{-1} (carboxylic acid C=O) .

What assays are recommended to evaluate biological activity?

Advanced Research Question

  • Enzyme inhibition : Screen against proteases (e.g., MMP-9) using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH2_2) .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-ligand competition for GPCRs) .
  • Cell viability : MTT assays in cancer cell lines (IC50_{50} determination) with dose-response curves .

How do structural modifications impact pharmacological activity?

Advanced Research Question

  • Benzyl group substitution : Electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring enhance target affinity but may reduce solubility .
  • Piperidine N-modification : Methylation of the piperidine nitrogen increases metabolic stability but alters steric hindrance .
  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazole improves oral bioavailability while retaining target engagement .

How should researchers resolve contradictions in published biological data?

Advanced Research Question

  • Replicate experiments : Validate conflicting results (e.g., IC50_{50} values) under standardized conditions (pH, temperature, cell lines) .
  • Meta-analysis : Cross-reference datasets from multiple sources (e.g., PubChem, ChEMBL) to identify outliers .
  • Structural validation : Confirm batch-to-batch purity via COSY NMR or X-ray crystallography to rule out impurities .

What strategies address poor solubility in in vitro assays?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug derivatization : Convert the carboxylic acid to methyl esters for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Nanoparticle encapsulation : Liposomal formulations improve aqueous dispersion and cellular uptake .

How can degradation pathways be characterized under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds or decarboxylated derivatives) .
  • Thermodynamic stability : DSC/TGA to assess thermal decomposition profiles and storage recommendations .

What in silico methods predict target interactions?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4XD3 for protease targets) to model binding poses .
  • MD simulations : GROMACS for 100-ns trajectories to evaluate complex stability and key residue interactions .
  • QSAR modeling : Train models on public datasets (e.g., ChEMBL) to predict ADMET properties .

What methodologies assess in vitro and in vivo toxicity?

Advanced Research Question

  • In vitro :
    • Hepatotoxicity : CYP450 inhibition assays (e.g., CYP3A4 luminescence) .
    • Genotoxicity : Ames test with Salmonella strains TA98/TA100 .
  • In vivo :
    • Acute toxicity : Rodent studies (OECD 423) with histopathology and serum biomarkers (ALT, AST) .
    • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

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